Cas no 851408-27-0 (N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide)

N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Benzamide, N-[2-(1,2-dihydro-7,8-dimethyl-2-oxo-3-quinolinyl)ethyl]-4-(1-piperidinylsulfonyl)-
- N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
- AB00669766-01
- 851408-27-0
- AKOS024587334
- F0611-0858
-
- Inchi: 1S/C25H29N3O4S/c1-17-6-7-20-16-21(25(30)27-23(20)18(17)2)12-13-26-24(29)19-8-10-22(11-9-19)33(31,32)28-14-4-3-5-15-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,26,29)(H,27,30)
- InChI Key: IKZQZXBHKATGCZ-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C(C)=C(C)C=C2)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 467.18787759g/mol
- Monoisotopic Mass: 467.18787759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 851
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.262±0.06 g/cm3(Predicted)
- pka: 11?+-.0.70(Predicted)
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0858-40mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-5μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-20μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-15mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-4mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-3mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-10μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-20mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-1mg |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0858-2μmol |
N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide |
851408-27-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide
Professional Introduction to N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide (CAS No. 851408-27-0)
N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This heterocyclic amide derivative combines elements of quinoline and piperidine moieties, which are well-known for their pharmacological significance. The compound, identified by its CAS number 851408-27-0, represents a fascinating intersection of organic chemistry and medicinal biology, offering potential applications in the development of novel therapeutic agents.
The molecular structure of N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide is characterized by a quinoline scaffold substituted with a methyl group at the 7 and 8 positions, enhancing its lipophilicity and metabolic stability. This modification is crucial in drug design, as it can influence the compound's bioavailability and interaction with biological targets. The presence of an ethyl side chain attached to the quinoline ring further diversifies its chemical profile, providing additional sites for functionalization and interaction with biological systems.
The piperidine sulfonamide moiety at the C4 position is another key feature of this compound. Piperidine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The sulfonamide group introduces a polar moiety that can enhance solubility while maintaining hydrophobic interactions necessary for binding to biological targets. This dual functionality makes N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of this compound more accurately. Studies have shown that the quinoline-piperidine hybrid structure can exhibit significant interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that this compound may interact with enzymes such as kinases and proteases, which are implicated in cancer and inflammatory diseases. These findings align with the growing interest in structure-based drug design, where the precise arrangement of atoms in a molecule is optimized to achieve desired biological effects.
In vitro studies have begun to explore the potential therapeutic applications of N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-(piperidine-1-sulfonyl)benzamide. Initial experiments have demonstrated its ability to modulate certain enzymatic activities associated with cellular signaling pathways. Specifically, researchers have observed inhibitory effects on specific kinases that play roles in tumor growth and progression. These results are particularly intriguing given the high incidence of kinase-mediated diseases and the need for more effective therapeutic strategies.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex core structure efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing intermediates and final products accurately. These analytical techniques provide detailed insights into the molecular structure and purity of N-2-(7,8-dimethyl-2-oxyoqinolin3yl)ethyldi4(piperidin sulfonyl)b enzamide (CAS No. 85140827), ensuring its suitability for further biological evaluation.
The potential applications of this compound extend beyond oncology. Emerging research suggests that it may also have utility in treating neurological disorders characterized by aberrant protein aggregation or inflammation. The ability of quinoline derivatives to interact with neurological targets has been well-documented, making this class of compounds attractive for further investigation. Additionally, the sulfonamide group's capacity to enhance solubility could improve drug delivery systems, allowing for targeted therapies with reduced side effects.
As research progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully exploit the therapeutic potential of N_85_1408_27_. The integration of high-throughput screening technologies will enable rapid testing of thousands of compounds against various biological targets, accelerating the discovery process. Furthermore_, advances in genetic engineering techniques such as CRISPR-Cas9 will allow researchers to create more accurate disease models for testing drug efficacy _and safety.
The development pipeline for this compound is still in its early stages; however_, preliminary results are encouraging enough to warrant further investment _and exploration_. Pharmaceutical companies _and academic institutions are increasingly recognizing_ the importance_of_structurally_diverse_compounds_in_drug_discovery_and_are_ready_to_support_long-term_research_efforts._The_potential_of_N_85_1408_27_to_address_unmet_medical_needs_makes_it_a_valuable_addition_to_the_pharmaceutical_radar.
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